4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile, also known by its chemical identifiers such as CHEMBL3126198 and PubChem compound ID 71777747, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 417.586 g/mol. This compound is classified as a non-polymeric ligand and is notable for its potential applications in pharmacology, particularly in the modulation of biological targets related to various diseases.
The compound is documented in several chemical databases, including the Protein Data Bank and PubChem, where it is associated with various research studies and patents. It belongs to a class of compounds that may exhibit pharmacological activity, particularly in the context of neurological or psychiatric disorders due to its structural features that suggest interactions with neurotransmitter systems.
The synthesis of 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile typically involves multi-step organic reactions. The general approach includes:
These steps may require optimization to enhance yield and purity, often involving chromatography for purification.
The molecular structure of 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile can be represented using various structural notations:
c1ccc(cc1)[C@@](C2CCCC2)(C3CCN(CC3)CCCOc4ccc(cc4)C#N)N
InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1
The compound features a complex structure with multiple chiral centers and functional groups that contribute to its potential biological activity.
The reactivity of 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile can be explored through various chemical reactions:
These reactions are essential for modifying the compound for enhanced pharmacological properties or for synthesizing analogs for research purposes.
While specific mechanisms of action for 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-y}propoxy)benzonitrile are not fully elucidated in current literature, compounds with similar structures often act as modulators of neurotransmitter receptors or enzymes involved in signal transduction pathways. This suggests potential roles in therapeutic applications targeting neurological conditions.
The physical properties of 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-y}propoxy)benzonitrile include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent interactions.
Due to its structural characteristics, 4-(3-{4-[(R)-amino(cyclopentyl)phenylmethyl]piperidin-1-y}propoxy)benzonitrile is being investigated for its potential applications in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6